N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The final step involves the reaction of the thiazole derivative with benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific structural features, such as the presence of both benzyl and chlorophenyl groups attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H17ClN2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-benzyl-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17ClN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
InChI Key |
MDYMQWWEMXINBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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